molecular formula C11H12O3 B147421 4-Oxo-2-phenylpentanoic acid CAS No. 4439-87-6

4-Oxo-2-phenylpentanoic acid

Cat. No. B147421
CAS RN: 4439-87-6
M. Wt: 192.21 g/mol
InChI Key: VUGQILCTHFEHDB-UHFFFAOYSA-N
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Description

4-Oxo-2-phenylpentanoic acid is a compound that is structurally related to various 2-oxo acids, which are of interest due to their potential applications in medicinal chemistry and as substrates for drug precursors. Although the provided papers do not directly discuss 4-Oxo-2-phenylpentanoic acid, they do provide insights into similar compounds, their synthesis, structure, and properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related 2-oxo acids has been optimized using response surface methodology (RSM) and central-composite rotatable design (CCRD), as seen in the synthesis of 2-oxo-4-phenylbutanoic acid (OPBA), which is a precursor for angiotensin-converting enzyme (ACE) inhibitor drugs . The optimized conditions for OPBA synthesis involved a reaction time of 6 hours, a temperature of 65°C, using dried tetrahydrofuran as the solvent, and sodium methoxide as the base, yielding a 98% product . Similarly, 2-oxo-4-phenyl-3-butynoic acid was synthesized through a reaction involving lithium phenylacetylide and strictly pH-controlled hydrolysis, showing the importance of reaction conditions in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. For instance, the crystal structure of a related compound, (4S)-5-(2-methoxy-2-oxoethylamino)-5-oxo-4-(3,4,5-trimethoxybenzamido) pentanoic acid, was determined by single-crystal X-ray diffraction analysis, revealing the presence of intermolecular hydrogen bonds . Additionally, a new polymorph of 4-oxo-4-phenylbutanoic acid was identified, which differs slightly from previously known polymorphs and is characterized by intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of related 2-oxo acids includes their ability to form complexes with transition metal ions, as seen with 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid, which forms complexes with various metal ions and exhibits paramagnetic properties with ferromagnetic interactions . Another example is the synthesis of W(CO)5 complexes of 4-oxo acids, which are thermally stable and display sharp, intense absorption bands, indicating potential applications as IR-detectable metal–carbonyl tracers .

Physical and Chemical Properties Analysis

The physical and chemical properties of related 2-oxo acids include their solubility, crystallinity, and thermal stability. For example, the complexes of 4-oxo acids with transition metals are reported to form hydrates and crystallize in different systems, with some being amorphous and others crystalline . The thermal decomposition of these complexes leads to the formation of metal oxides . The polymorphs of 4-oxo-4-phenylbutanoic acid exhibit different crystal structures and cell volumes, which can influence their physical properties .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Friedel-Crafts Reaction : 4-Oxo-2-phenylpentanoic acid has been utilized in the Friedel-Crafts reaction, particularly in the synthesis and intermolecular reactions of 2-Methyl-4-phenylpentanedioic anhydride (Natekar & Samant, 2010).
  • Hydrogenation Process : It has been involved in asymmetric hydrogenation, converting 2-oxo-4-phenylbutanoic acids into 2-hydroxy-4-arylbutanoic acids, which are intermediates for ACE inhibitors (Zhu, Meng, Fan, Xie, & Zhang, 2010).
  • Synthesis Optimization : Its synthesis has been optimized using response surface methodology, providing a route for producing angiotensin-converting enzyme inhibitor drug precursors (Ahmad, Oh, & Shukor, 2011).

Biological and Medicinal Research

  • Anticonvulsant Activity : Research has shown that semicarbazones of 4-oxo-2-phenylpentanoic acid have anticonvulsant properties, with some compounds exhibiting significant activity in seizure models (Aggarwal & Mishra, 2005).

Environmental and Biochemical Applications

  • Biphenyl Degradation : Mycobacterium sp. strain PYR-1 uses 4-Oxo-2-phenylpentanoic acid as part of its biphenyl degradation pathway, converting biphenyl into various metabolites including 5-oxo-5-phenylpentanoic acid (Moody, Doerge, Freeman, & Cerniglia, 2002).

Analytical Chemistry

  • Mass Spectrometry Characterization : The compound has been characterized using electrospray ionization mass spectrometry, aiding in the understanding of small organic compounds' behavior in mass spectrometry (Kanawati, Joniec, Winterhalter, & Moortgat, 2008).

Industrial and Material Science

  • Catalytic Hydrogenation : Levulinic acid, a related compound to 4-oxo-2-phenylpentanoic acid, has been explored in catalytic hydrogenation studies, highlighting the potential industrial applications of such compounds (Gong, Lin, & Yan, 2011).

Safety And Hazards

As a research chemical, 4-Oxo-2-phenylpentanoic acid should be handled with care. It’s important to use personal protective equipment as required and to handle the compound under inert gas while protecting it from moisture . It’s also crucial to avoid release to the environment .

properties

IUPAC Name

4-oxo-2-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)7-10(11(13)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGQILCTHFEHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289926
Record name 4-oxo-2-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-2-phenylpentanoic acid

CAS RN

4439-87-6
Record name NSC65632
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-oxo-2-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenyllevulinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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